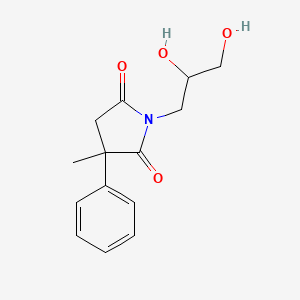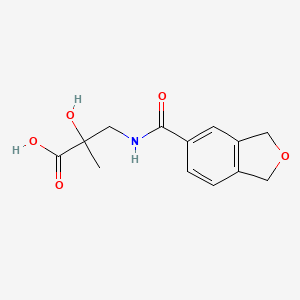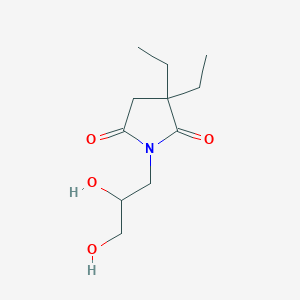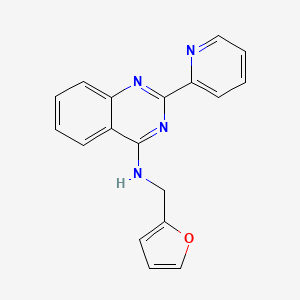
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione, also known as DHPMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it may act as a modulator of neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been suggested that this compound may act as an antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, making it a promising compound for the treatment of epilepsy and chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, it exhibits various biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to specifically target its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted treatments for various diseases. Additionally, further studies could be conducted to determine the potential side effects of this compound, which would be important for its development as a therapeutic agent. Finally, future research could focus on the development of analogs of this compound with improved properties, such as increased potency or selectivity.
Synthesemethoden
The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione involves the reaction of 2,5-diketopiperazine with 3-phenyl-1-propanol in the presence of sodium borohydride. The reaction proceeds through a reduction process, resulting in the formation of this compound. This synthesis method has been extensively studied and optimized, resulting in high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology, neuroscience, and biochemistry. This compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(10-5-3-2-4-6-10)7-12(18)15(13(14)19)8-11(17)9-16/h2-6,11,16-17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJTRANJRJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)

![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)

